N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide
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Description
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C15H19NO3S2 and its molecular weight is 325.44. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing derivatives of similar sulfonamide compounds for potential therapeutic applications. For example, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized, revealing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). These findings indicate a broad spectrum of pharmacological applications for sulfonamide derivatives, underscoring their significance in drug development.
Materials Science
Conductive Polymers for Electronic Applications
The synthesis and electropolymerization of compounds related to ethylenedioxythiophene and its derivatives, often involving sulfonate groups, have been extensively studied for applications in conductive polymers. These polymers have applications ranging from photovoltaics to organic electronics. For example, electropolymerization of 3,4-ethylenedioxythiophene in the presence of dodecylbenzenesulfonate has been investigated for its potential in creating conductive films with applications in solar cells and other electronic devices (Lima et al., 1998).
Molecular Engineering
Enhancing Polymer Photodetectors
Molecular engineering efforts have led to the development of modified 3,4-ethylenedioxythiophene as a conjugated side chain in polymers, significantly improving the sensitivity of polymer photodetectors. This approach, which involves the integration of sulfonamide derivatives, showcases the utility of sulfonamide-based molecules in enhancing the detectivity of photodetectors, covering a photoresponse range from UV to NIR (Zhang et al., 2015).
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-12-7-9-20-15(12)14(17)11-16-21(18,19)10-8-13-5-3-2-4-6-13/h2-7,9,14,16-17H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVFPGSQTJXCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.